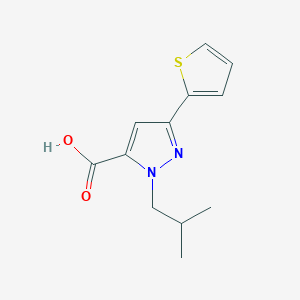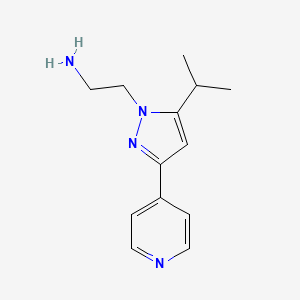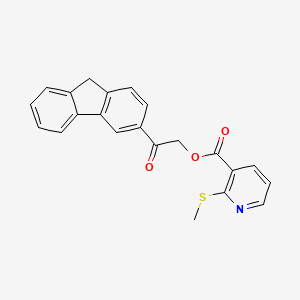
N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide is a complex organic compound known for its significant role in the field of lipid nanoparticles (LNPs). This compound is particularly notable for its use in the delivery of small interfering RNA (siRNA), making it a crucial component in modern gene therapy and RNA interference (RNAi) technologies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide involves multiple steps, including the Michael addition reaction, amidation, and esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The compound is usually purified through techniques like chromatography and crystallization to achieve the desired quality for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its efficacy as a delivery vehicle.
Reduction: This reaction can modify the compound’s structure, impacting its interaction with biological targets.
Substitution: This reaction involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different functionalized derivatives, while reduction could produce simpler amine compounds .
Applications De Recherche Scientifique
N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a crucial role in the delivery of siRNA for gene silencing, making it a valuable tool in genetic research.
Industry: Employed in the formulation of lipid nanoparticles for drug delivery systems
Mécanisme D'action
The compound exerts its effects primarily through its role as a delivery vehicle for siRNA. It forms lipid nanoparticles that encapsulate siRNA, protecting it from degradation and facilitating its entry into target cells. Once inside the cell, the siRNA is released and can bind to its target mRNA, leading to gene silencing through RNA interference. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) and various cellular uptake mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
DLin-MC3-DMA: Another ionizable lipid used in siRNA delivery.
DOPC: A neutral lipid often used in combination with ionizable lipids for nanoparticle formulation.
DSPC: A phospholipid used in lipid nanoparticle formulations
Uniqueness
N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide is unique due to its specific structure that allows for efficient encapsulation and delivery of siRNA. Its pH-dependent charge properties enable it to transition from a neutral to a positively charged state, facilitating cellular uptake and endosomal escape .
Propriétés
Formule moléculaire |
C51H96N2O |
|---|---|
Poids moléculaire |
753.3 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-2-ethyl-N-[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl]heptanamide |
InChI |
InChI=1S/C51H96N2O/c1-7-11-14-16-18-20-22-24-26-28-30-32-34-36-38-41-45-50(53(48-43-47-52(5)6)51(54)49(10-4)44-40-13-9-3)46-42-39-37-35-33-31-29-27-25-23-21-19-17-15-12-8-2/h18-21,24-27,49-50H,7-17,22-23,28-48H2,1-6H3/b20-18-,21-19-,26-24-,27-25- |
Clé InChI |
VEPMFGHNAGLROO-LKONLTQMSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCCC(N(C(=O)C(CCCCC)CC)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)N(CCCN(C)C)C(=O)C(CC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)
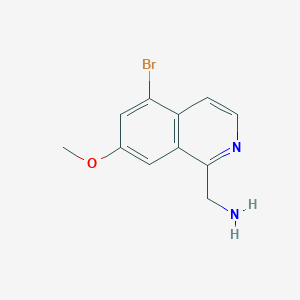
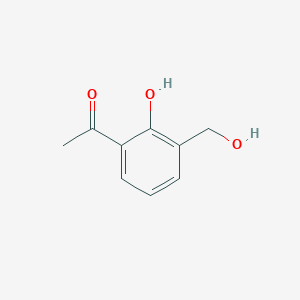

![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)
